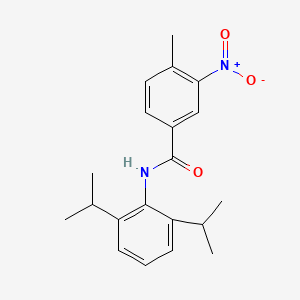

N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide is a nitrobenzamide derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. While specific studies on this compound were not directly found, insights can be drawn from research on related nitrobenzamide compounds.

Synthesis Analysis

The synthesis of similar nitrobenzamide derivatives typically involves nucleophilic substitution reactions, cyclization processes, and the use of palladium-catalyzed reactions. For example, the synthesis of nitrobenzamide derivatives has been developed through stepwise nucleophilic substitution of nitro groups in starting compounds followed by cyclization processes, demonstrating a methodology that could potentially be adapted for the synthesis of N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide (Gakh et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as various N-(iodophenyl)nitrobenzamides, has shown that these molecules form different three-dimensional framework structures, involving hydrogen bonding and iodo...carbonyl interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Wardell et al., 2006).

Chemical Reactions and Properties

Nitrobenzamide derivatives participate in various chemical reactions, including cyclizations and nucleophilic substitutions. Their reactivity can be influenced by the presence of substituents on the benzamide ring, affecting their chemical properties and potential applications. The synthesis and evaluation of different nitro-N-phenylbenzamides for anticonvulsant properties exemplify the diverse chemical reactions these compounds can undergo (Bailleux et al., 1995).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Nickel and copper metal complexes of similar nitrobenzamide derivatives have shown notable antibacterial efficacy. In a study by Saeed et al. (2010), complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and evaluated for their antibacterial activities. The results indicated that these complexes exhibited greater antibacterial effectiveness compared to their thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).

Crystal Engineering

The compound's structure and interactions have been studied for their applications in crystal engineering. For instance, Saha, Nangia, & Jaskólski (2005) analyzed molecular tapes mediated via hydrogen bonds and weak interactions in complexes involving 4-nitrobenzamide derivatives. Their findings highlight the potential for using such compounds in crystal design (Saha, Nangia, & Jaskólski, 2005).

Antitumor Activity

Some nitrobenzamide derivatives have been explored for their antitumor properties. Palmer et al. (1996) synthesized a series of regioisomers of a novel hypoxia-selective cytotoxin derived from nitrobenzamide, showing promising activity against tumor cells in specific conditions (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).

Synthesis of Pharmaceutical Compounds

Nitrobenzamide derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. For example, Gakh et al. (2006) developed a method for synthesizing nitro-free benzothiophene derivatives based on trinitrobenzamide, demonstrating the synthetic utility of nitrobenzamide compounds in creating diverse pharmaceutical agents (Gakh, Zlotin, Kislitsin, & Kucherov, 2006).

Polymer and Materials Science

The nitrobenzyl group, related to nitrobenzamide, has been utilized in polymer and materials science. Zhao et al. (2012) discussed the increasing use of this chemical group in polymer chemistry, demonstrating its potential in altering polymer properties through photolabile groups (Zhao, Sterner, Coughlin, & Théato, 2012).

Wirkmechanismus

The mechanism of action of NHCs in chemical reactions often involves single electron transfer (SET) processes . For instance, the formation of adducts between NHCs and the trityl cation, a mildly oxidizing Lewis acid, involves an initial SET step, giving highly reactive carbene radical cations and the trityl radical .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-12(2)16-7-6-8-17(13(3)4)19(16)21-20(23)15-10-9-14(5)18(11-15)22(24)25/h6-13H,1-5H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFULMRVCIBDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,6-di(propan-2-yl)phenyl]-4-methyl-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)

![N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5526458.png)

![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)